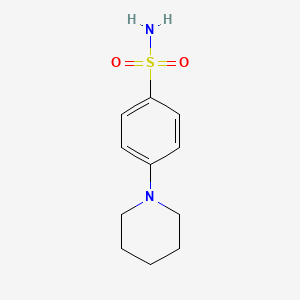

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

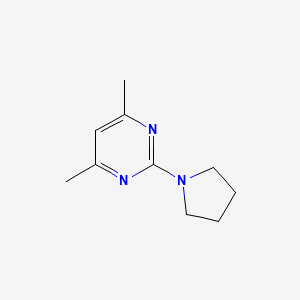

“N-(furan-2-ylmethyl)-3,4-dimethoxyaniline” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “N-(furan-2-ylmethyl)” part indicates that a furan ring is attached to the nitrogen atom of an aniline group through a methylene (-CH2-) linker. The “3,4-dimethoxy” part means that there are two methoxy (-OCH3) groups attached to the aniline ring at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions .Wissenschaftliche Forschungsanwendungen

Furan Platform Chemicals

Specific Scientific Field

Green Chemistry, specifically the use of biomass as a source of chemicals.

Application Summary

Furan platform chemicals (FPCs) are derived from biomass and have a wide range of applications in the chemical industry. They are used as an alternative to traditional resources such as crude oil.

Methods of Application

FPCs are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .

Results or Outcomes

The use of FPCs has begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

N-blocked Amides

Specific Scientific Field

Organic Chemistry, specifically the synthesis of amides.

Application Summary

N-blocked amides were synthesized using N-blocked amino acids (Boc, Cbz, Fmoc) and amine. Compounds with a monoamide and ester moiety, products with diamides and diester bonds were obtained .

Methods of Application

The synthesis of N-blocked amides was carried out using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .

Results or Outcomes

As a result of the synthesis, compounds with a monoamide and ester moiety, products with diamides and diester bonds were obtained .

N-blocked Amides

Application Summary

N-blocked amides were synthesized using N-blocked amino acids (Boc, Cbz, Fmoc) and amine. As well as compounds with a monoamide and ester moiety, products with dia-mides and diester bonds were obtained .

Results or Outcomes

As a result of the synthesis, compounds with a monoamide and ester moiety, products with dia-mides and diester bonds were obtained .

Safety And Hazards

Zukünftige Richtungen

The efficient synthesis of bio-based amines from bio-based furanic oxygenates has received extensive attention in recent years . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVBYZSDQDKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355576 |

Source

|

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

CAS RN |

436088-80-1 |

Source

|

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)